N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide
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Description
Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions . The exact reactions would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of the benzamide group .Scientific Research Applications
Experimental and Theoretical Studies on Functionalization Reactions
A study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) delves into the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-diaminopyridine, showcasing the versatility of pyrazole derivatives in synthesizing complex molecules. The reaction mechanisms are also theoretically examined, highlighting the compound's utility in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Heterocyclic Synthesis via Thiophenylhydrazonoacetates
R. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, and other derivatives. This work underscores the role of pyrazole derivatives in heterocyclic synthesis, contributing to the development of novel compounds with potential pharmacological activities (Mohareb et al., 2004).
Synthesis of Benzamide-Based 5-Aminopyrazoles
A. Hebishy, Hagar T. Salama, and G. Elgemeie (2020) describe a novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza H5N1. This research illustrates the potential of pyrazole derivatives in medicinal chemistry, especially in the development of antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Molecular Docking and In Vitro Screening
E. M. Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, including pyrazole hybrids, showing antimicrobial and antioxidant activity. This study showcases the application of pyrazole derivatives in discovering new bioactive compounds with potential therapeutic benefits (Flefel et al., 2018).
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(17-4-1-6-19(14-17)25-11-3-10-23-25)24-20(16-7-12-27-13-8-16)18-5-2-9-22-15-18/h1-6,9-11,14-16,20H,7-8,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKYVMIHCJTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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